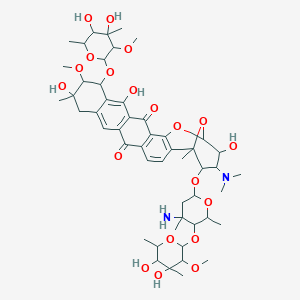
2,4,6-Tris(dimethylaminomethyl)phenol
Übersicht
Beschreibung
2,4,6-Tris(dimethylaminomethyl)phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . Its chemical formula is C15H27N3O, and it is commonly used as a catalyst in epoxy resin chemistry . This compound is known for its role as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents .
Vorbereitungsmethoden
2,4,6-Tris(dimethylaminomethyl)phenol is synthesized through a Mannich reaction, which involves the reaction of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out in a reactor under vacuum conditions, and the water produced during the reaction is removed to obtain the final product . Industrial production methods follow similar procedures, ensuring the efficient removal of water and other by-products to achieve high purity.
Analyse Chemischer Reaktionen
2,4,6-Tris(dimethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals due to its high functionality.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(dimethylaminomethyl)phenol has a wide range of applications in scientific research and industry:
Chemistry: It is extensively used as a catalyst in epoxy resin chemistry, polyurethane chemistry, and as a trimerization catalyst with polymeric MDI
Industry: It is used in coatings, sealants, composites, adhesives, and elastomers Its role as a curing agent in the production of epoxy membranes and anion exchange membranes is also significant.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(dimethylaminomethyl)phenol primarily involves its catalytic activity. The tertiary amine groups facilitate the polymerization and curing processes by interacting with the epoxy resin or other substrates . The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s effectiveness as a catalyst .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(dimethylaminomethyl)phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:
2,4,6-Tris(dimethylaminomethyl)mesitol: Similar structure but different substituents.
Dimethylaminomethylphenol: Lacks the tris-substitution pattern.
N,N-Dimethylbenzylamine: Contains tertiary amine but lacks phenolic hydroxyl group .
These compounds share some catalytic properties but differ in their specific applications and effectiveness.
Eigenschaften
IUPAC Name |
2,4,6-tris[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSRXYHVZECER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O | |
| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026548 | |
| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract., Liquid, Liquid; [IUCLID] Clear, light yellow viscous liquid; [Aldrich MSDS] | |
| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 130-135 °C at 1 mm Hg | |
| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
124 °C (255 °F) - closed cup | |
| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00056 [mmHg] | |
| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, light yellow, viscous liquid | |
CAS No. |
90-72-2 | |
| Record name | 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/23007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,6-Tris[(dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,6-tris[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGN35QF4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-tris(dimethylaminomethyl)phenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) primarily used for?
A: DMP-30 is widely employed as a catalyst in various chemical reactions, particularly in the curing of epoxy resins. [, , ] It accelerates the crosslinking reaction between epoxy resins and curing agents, leading to the formation of solid, thermoset materials.
Q2: How does DMP-30 facilitate the curing of epoxy resins?
A2: DMP-30 acts as a tertiary amine catalyst, promoting the reaction between the epoxy groups of the resin and the functional groups of the curing agent. This catalytic activity stems from the presence of the three dimethylaminomethyl groups attached to the phenol ring.
Q3: What types of curing agents are commonly used with DMP-30 in epoxy resin systems?
A: DMP-30 demonstrates effectiveness with various curing agents, including anhydrides like methyl tetrahydrophthalic anhydride (MTHPA) [, ], fatty amines [], and polyamides [].
Q4: What advantages does DMP-30 offer as a catalyst in epoxy resin curing?
A: DMP-30 provides several benefits: * Fast curing rates: It significantly accelerates the curing process, reducing the time required to achieve full material properties. [, ] * Improved workability: It allows for longer pot life, enabling easier handling and processing of the resin mixture before it cures. * Enhanced properties: It contributes to improved mechanical properties, such as increased tensile strength, in the cured epoxy material. [, , ]
Q5: Can DMP-30 catalyze reactions beyond epoxy curing?
A: Yes, research suggests DMP-30 can act as a catalyst in other reactions. For instance, it has been investigated for its role in the transesterification of ester bonds, which is crucial for the development of recyclable epoxy resins. [] It also plays a role in the precipitation polymerization of methyl methacrylate. []
Q6: Does DMP-30 exhibit selectivity in its catalytic activity?
A: The selectivity of DMP-30 depends on the specific reaction conditions and reactants involved. Research indicates that the position of the dimethylaminomethyl group on the phenol ring influences its catalytic activity. For example, a para position of the dimethylaminomethyl group shows higher activity in the anionic polymerization of epoxy oligomers. [] Further research is needed to fully understand the selectivity of DMP-30 in different chemical transformations.
Q7: What is the impact of DMP-30 on the thermal stability of cured epoxy resins?
A: The addition of DMP-30 can have varied effects on thermal stability depending on the specific epoxy system. Some studies show a slight decrease in thermal stability with the addition of DMP-30 [], while others demonstrate improvement when combined with fillers like sisal fibers. []
Q8: Does DMP-30 affect the optical properties of cured epoxy resins?
A: Yes, DMP-30 can influence the color of cured epoxy resins. Studies show that while it can improve yellowing caused by other additives like benzoyl peroxide, optimization of its concentration is crucial. []
Q9: How does the presence of DMP-30 influence the morphology of cured epoxy resins?
A: DMP-30 can play a role in the morphology of epoxy resins, especially when utilizing phase separation techniques during membrane preparation. Research indicates that varying the concentration of DMP-30, along with solvents like diisobutyl ketone, can lead to controlled pore formation and interconnected porous structures in epoxy membranes. [, ]
Q10: How does the structure of DMP-30 relate to its catalytic activity?
A10: The presence and position of the three dimethylaminomethyl groups on the phenol ring are crucial for DMP-30's catalytic activity. These tertiary amine groups act as active sites, facilitating the interaction with epoxy groups and enabling the curing reaction.
Q11: Has research explored modifying the structure of DMP-30 to alter its properties?
A: While limited research focuses on directly modifying DMP-30, studies have explored alternative aminomethylphenol compounds with variations in alkyl substituents. These modifications aim to enhance specific properties like catalytic activity and thermal stability. []
Q12: Are there known health concerns associated with DMP-30?
A: Yes, DMP-30 is a known skin sensitizer and can cause allergic contact dermatitis. [, , ] Proper safety precautions, including appropriate personal protective equipment, should be taken when handling DMP-30.
Q13: Are there alternatives to DMP-30 for curing epoxy resins?
A13: Yes, various alternative catalysts can be used for curing epoxy resins, each with its own advantages and disadvantages. Some common alternatives include:
Q14: What analytical techniques are commonly used to characterize DMP-30 and its effects on epoxy resins?
A14: A range of techniques are employed to study DMP-30 and its impact on epoxy systems:
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is widely used to monitor the curing process by tracking the disappearance of epoxy groups. [, , ]
- Thermal Analysis: Differential scanning calorimetry (DSC) helps determine curing kinetics, glass transition temperatures, and thermal stability of cured resins. [, , , , , ] Thermogravimetric analysis (TGA) is used to evaluate thermal stability and degradation behavior. [, , , ]
- Microscopy: Scanning electron microscopy (SEM) is valuable for examining the morphology of cured epoxy resins, including the dispersion of fillers and the formation of porous structures. [, , ]
- Mechanical Testing: Tensile testing, impact testing, and other mechanical tests evaluate the influence of DMP-30 on the strength, toughness, and other properties of cured epoxy materials. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















